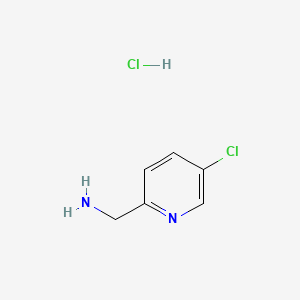

(5-Chloropyridin-2-yl)methanamine hydrochloride

Overview

Description

“(5-Chloropyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 871826-13-0 . It has a molecular weight of 179.05 . The compound appears as a solid under normal conditions .

Synthesis Analysis

The synthesis of “this compound” involves a reaction with hydrogen chloride and hydrogen in ethanol and water . The reaction mixture is shaken under a hydrogen atmosphere for 2 hours. The resulting residue is then taken up in saturated sodium bicarbonate and extracted with dichloromethane .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7ClN2.ClH/c7-5-1-2-6 (3-8)9-4-5;/h1-2,4H,3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.57, indicating its lipophilicity . It is very soluble, with a solubility of 5.88 mg/ml .

Scientific Research Applications

Novel Chemical Syntheses and Characterizations

Synthesis and Characterization of Heterocyclic Schiff Bases : A study on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which are structurally related to (5-Chloropyridin-2-yl)methanamine, explored their potential anticonvulsant activities. These compounds demonstrated significant protective effects against seizures in various models, showcasing their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Development of Metal Complexes for Photocytotoxicity : Research on iron(III) complexes with ligands related to (5-Chloropyridin-2-yl)methanamine highlighted their unprecedented photocytotoxic properties. These complexes demonstrated significant potential in cellular imaging and the treatment of cancer through light-activated reactive oxygen species generation (Basu et al., 2014).

Catalytic and Biological Applications

Catalysis and Structural Analysis : The synthesis and analysis of zinc(II) complexes bearing iminopyridines derived from (5-Chloropyridin-2-yl)methanamine showcased their effectiveness as pre-catalysts for the polymerization of lactides. These findings open avenues for the production of polylactic acid, a biodegradable polymer, highlighting the compound's utility in green chemistry (Kwon, Nayab, & Jeong, 2015).

Anticancer Drug Development : A derivative of (5-Chloropyridin-2-yl)methanamine was identified as a wingless beta-catenin agonist, showing a dose-dependent increase in bone formation rate in rat models. This suggests its potential application in treating bone disorders and implicates its role in Wnt signaling pathways (Pelletier et al., 2009).

Molecular Interaction and Material Science

Molecular Interaction Studies : Ligand exchange and spin state equilibria studies involving Fe(II) complexes based on ligands similar to (5-Chloropyridin-2-yl)methanamine provided insights into their structural dynamics and magnetic properties. These studies are crucial for understanding the behavior of such complexes in aqueous media, with implications for their use in medicinal chemistry and material science (Draksharapu et al., 2012).

Photocytotoxicity and DNA Interaction : The photocytotoxic properties of certain complexes derived from (5-Chloropyridin-2-yl)methanamine were examined for their ability to generate reactive oxygen species under light, leading to DNA cleavage. This characteristic could be harnessed for targeted cancer therapies, illustrating the compound's potential in developing light-activated anticancer treatments (Draksharapu et al., 2012).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Relevant Papers

There are peer-reviewed papers and technical documents related to “(5-Chloropyridin-2-yl)methanamine hydrochloride” available at Sigma-Aldrich . These documents can provide more detailed information about the compound.

properties

IUPAC Name |

(5-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUPEPYIDPCKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1257535-54-8 | |

| Record name | 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10719878 | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871826-13-0 | |

| Record name | 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871826-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanal, 2-ethyl-, polymer with 2,5-furandione and oxybis[propanol]](/img/no-structure.png)

![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)

![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)